molecular formula C12H22N2O3 B1446371 (7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1273564-60-5

(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No. B1446371
CAS RN: 1273564-60-5
M. Wt: 242.31 g/mol
InChI Key: SZLUJRHLIZAWGS-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, also known as TBHHP, is an organic compound belonging to the pyrrolo[1,2-a]pyrazine-2(1H)-carboxylate family. It is a crystalline solid with a molecular weight of 241.3 g/mol and a melting point of 139-140 °C. TBHHP has been studied for its potential applications in the field of medicinal chemistry and has been found to possess a variety of interesting properties, including anti-inflammatory and anti-cancer effects.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have developed methods for synthesizing derivatives of this compound. For instance, Kralj et al. (2011) presented a study on the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives starting from β-keto ester, which is closely related to the compound (Kralj et al., 2011).
  • Alizadeh et al. (2014) reported an efficient synthesis of alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate derivatives, highlighting the ease of handling and good yields of the process (Alizadeh, Abadi, & Ghanbaripour, 2014).

Reactivity and Chemical Properties

  • The reactivity of related pyrrolo[1,2-a]pyrazine derivatives has been studied, such as the work by Voievudskyi et al. (2016), who explored the chemical reactivity of N-aminopiperazine towards various electrophilic reagents (Voievudskyi et al., 2016).
  • Mironovich and Shcherbinin (2014) investigated the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a compound structurally similar to the one , demonstrating its potential in the synthesis of new compounds (Mironovich & Shcherbinin, 2014).

Applications in Synthesis of Novel Compounds

  • There is considerable interest in using these compounds as intermediates or building blocks in the synthesis of novel compounds. For example, Harish and Periasamy (2017) synthesized enantiomerically pure piperazines using a similar compound, showcasing its potential in creating stereochemically complex molecules (Harish & Periasamy, 2017).
  • The synthesis and antibacterial activity of derivatives starting from similar compounds have also been explored, as in the research by Bildirici, Şener, and Tozlu (2007), indicating potential pharmacological applications (Bildirici, Şener, & Tozlu, 2007).

Mechanism of Action

Mode of Action

Compounds with similar structures have been reported to exhibit antioxidant activity . They may interact with their targets, leading to changes in the redox state of the cell, which could have downstream effects on cellular processes.

Biochemical Pathways

Based on its potential antioxidant activity , it could be inferred that it may influence pathways related to oxidative stress and free radical scavenging.

Result of Action

Based on the reported antioxidant activity of similar compounds , it could potentially protect cells from damage caused by free radicals and oxidative stress.

properties

IUPAC Name

tert-butyl (7S,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLUJRHLIZAWGS-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@H]2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 2
(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 3
Reactant of Route 3
(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 4
(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 5
Reactant of Route 5
(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 6
(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.